molecular formula C22H20O9 B10789104 (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

Cat. No.: B10789104
M. Wt: 428.4 g/mol
InChI Key: UTKCEZMWSNDCMR-JQBDXDDDSA-N
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Description

(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[43103,8]decan-4-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: Sequential addition of benzoyl, hydroxyl, and methoxy groups through specific reagents and catalysts.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods: Industrial production may involve optimizing the synthetic route for scalability, including:

    Batch or Continuous Flow Processes: To enhance yield and efficiency.

    Catalyst Selection: Using catalysts that improve reaction rates and selectivity.

    Green Chemistry Approaches: Minimizing waste and using environmentally friendly solvents and reagents.

Types of Reactions:

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products:

    Oxidation Products: Ketones or aldehydes derived from the hydroxyl groups.

    Reduction Products: Alcohols derived from the benzoyl group.

    Substitution Products: Compounds with new functional groups replacing the methoxy group.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes.

    Biochemical Pathways: Studying its interaction with biological molecules.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.

    Therapeutic Agents: Exploring its efficacy as a therapeutic agent for various diseases.

Industry:

    Material Science: Application in the development of new materials with specific properties.

    Chemical Manufacturing: Use in the production of specialty chemicals.

Mechanism of Action

    (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one: shares similarities with other tricyclic compounds featuring multiple functional groups.

Uniqueness:

    Structural Complexity: The specific arrangement of functional groups and the tricyclic core make it unique.

    Reactivity: Its ability to undergo diverse chemical reactions distinguishes it from simpler compounds.

Comparison with Similar Compounds

    Tricyclic Compounds: Such as tricyclo[4.3.1.03,8]decanes with different substituents.

    Polyfunctional Compounds: Featuring multiple hydroxyl, benzoyl, and methoxy groups.

This detailed article provides a comprehensive overview of (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[43103,8]decan-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H20O9

Molecular Weight

428.4 g/mol

IUPAC Name

(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

InChI

InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17?,18+,20+,21-,22-/m0/s1

InChI Key

UTKCEZMWSNDCMR-JQBDXDDDSA-N

Isomeric SMILES

COC1=CC(=O)OC(=C1)C2[C@@]3(C[C@H]4C[C@]2([C@]([C@@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O

Canonical SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O

Origin of Product

United States

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